SN-38 glucuronide is a metabolite of SN-38, the active metabolite of the chemotherapy drug irinotecan. [, , , ] It is formed in the liver through glucuronidation, a detoxification process where a glucuronic acid molecule is attached to SN-38, primarily by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). [, , , ] This conjugation process renders SN-38 less active and more water-soluble, facilitating its elimination from the body. [, ] SN-38 glucuronide is a key compound in understanding irinotecan metabolism and its variable effects in patients. [, , , , ]
The synthesis of SN-38 glucuronide typically involves enzymatic reactions facilitated by human expressed UDP-glucuronosyltransferases. In one study, SN-38 was incubated with UGT1A1 for 24 hours, resulting in a high conversion rate of 95.8% to SN-38 glucuronide. The process includes liquid-liquid extraction using dichloromethane to separate SN-38 from the resulting glucuronide, followed by solid-phase extraction to purify the product .
SN-38 glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the SN-38 backbone. The molecular formula is C₂₁H₂₃N₃O₁₁, and its structure can be represented as follows:
The primary chemical reaction involving SN-38 glucuronide is its formation through the glucuronidation of SN-38. This reaction is crucial for detoxifying the active metabolite and facilitating its excretion via urine.
The mechanism of action for SN-38 glucuronide primarily revolves around its role as a metabolite rather than an active therapeutic agent. While SN-38 exerts cytotoxic effects on cancer cells through topoisomerase I inhibition, SN-38 glucuronide serves as a less active form that is more readily eliminated from the body.
SN-38 glucuronide exhibits distinct physical and chemical properties that influence its behavior in biological systems.
SN-38 glucuronide has significant implications in pharmacology and toxicology due to its role as a metabolite of irinotecan.
SN-38 glucuronide (SN-38G), systematically named (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl β-D-glucopyranosiduronic acid, is the glucuronide conjugate of the active irinotecan metabolite SN-38. Its molecular formula is C28H28N2O11, with a molecular weight of 568.53 g/mol [4]. The structure features a β-D-glucuronic acid moiety linked via a glycosidic bond to the phenolic hydroxyl group at the C10 position of the SN-38 aglycone. This conjugation dramatically alters the compound’s physicochemical behavior:
Table 1: Key Physicochemical Properties of SN-38 Glucuronide
Property | Value/Description |
---|---|
Molecular Formula | C28H28N2O11 |
Molecular Weight | 568.53 g/mol |
Water Solubility | High (due to ionizable glucuronide group) |
Partition Coefficient (log P) | Low (estimated <0) |
Primary Ionization | Carboxylate group (pKa ~3.5) |
Dominant Form at pH 7.4 | Carboxylate (open E-ring) |
Enzymatic Synthesis: In vivo, SN-38G is formed primarily in hepatocytes via uridine diphosphate glucuronosyltransferase (UGT)-mediated conjugation. UGT1A1 is the major isoform responsible, but UGT1A7 and UGT1A9 contribute significantly [1] [2] [9]. Kinetic studies reveal complexities:
Chemical Synthesis: Non-enzymatic routes are used for reference standard production. A common method involves coupling SN-38 with a protected glucuronic acid derivative (e.g., methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate) under Lewis acid catalysis, followed by deprotection [7]. Alternative approaches use activated glucuronyl donors like glucuronyl carbamoyl chlorides. For example, reacting SN-38 with glucuronic acid-spacer moieties (e.g., 2-amino-4-nitrophenol-glucuronide derivatives) yields self-immolative prodrugs cleavable by β-glucuronidase [7].
Table 2: Comparison of SN-38 Glucuronidation Pathways
Parameter | Enzymatic Synthesis | Chemical Synthesis |
---|---|---|
Primary Agents | UGT1A1, UGT1A7, UGT1A9 | Activated glucuronyl donors (e.g., trichloroacetimidates) |
Kinetics | UGT1A1: Michaelis-Menten; UGT1A9: Substrate inhibition (BSA-modifiable) | Reaction-dependent |
Yield | Variable (genetically influenced) | High (>80% in optimized routes) |
Applications | In vivo metabolite formation | Reference standard production; prodrug design |
SN-38G’s stability is governed by two reversible processes: pH-dependent lactone hydrolysis and protein binding.
The lactone form, though minor, is susceptible to enzymatic reactivation by bacterial β-glucuronidases in the gut [3].
Chemical Degradation: Prolonged exposure to physiological conditions (pH 7.4, 37°C) leads to irreversible hydrolysis of the glucuronide bond, albeit slowly. Half-life studies in buffer systems show SN-38G degradation follows first-order kinetics, with rates accelerating above pH 7.0 [6].
Protein Binding: In plasma, 80.4% of deconjugated SN-38 binds irreversibly to proteins, reducing free SN-38 availability [3]. Similarly, SN-38G adsorbs onto intestinal bacterial cell walls or dietary fibers (pelleted fraction), limiting its deconjugation and toxicity in the gut. Only 10–12% of intestinal SN-38G exists as ultrafiltrable free drug capable of deconjugation [3].
Pharmacological Implications: The instability of the lactone ring and protein binding diminish systemic exposure to active SN-38. However, prolonged low-level exposure (AUC500h) from slow deconjugation correlates with delayed cytotoxicity (e.g., neutropenia) [8]. In vitro, SN-38 concentrations as low as 100 pM–10 nM (mimicking human plasma levels 2–21 days post-irinotecan) cause significant growth inhibition in cancer cell lines (IGROV, Caco-2, H226) over 500 hours [8].
Table 3: Stability Parameters of SN-38 Glucuronide
Factor | Effect on SN-38G | Consequence |
---|---|---|
pH > 7.0 | Preferential carboxylate formation; glucuronide bond hydrolysis | Loss of metabolite integrity; spontaneous SN-38 release |
Bacterial β-Glucuronidase | Rapid deconjugation (complete within 1 hr in rat cecal cultures) | Intestinal SN-38 regeneration; diarrhea risk |
Protein Binding | 80.4% binding of free SN-38; SN-38G adsorption to bacterial/dietary fibers | Reduced free drug availability; attenuated toxicity |
Prolonged Low Exposure | Cumulative cytotoxicity in vitro (IC50 at nM levels) | Delayed myelosuppression |
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4